

pomiferin ischemia-reperfusion injury protection studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pomiferin

CAS No.: 572-03-2

Cat. No.: S540003

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Pomiferin Efficacy in Organ Injury Models

The following table summarizes the protective effects of **pomiferin** against I/R injury as observed in various animal studies.

Organ/Model	Pomiferin Dose & Administration	Key Protective Effects (vs. Control/Placebo)	Citation
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| **Kidney** (Rat, 15-day study) | 5, 10, 20 mg/kg/day; Oral gastric gavage [1] | • ↑ **Superoxide Dismutase (SOD)** • ↑ **Total Antioxidant Capacity (AOC)** • ↓ **Malondialdehyde (MDA)** (lipid peroxidation) • Improved kidney function (↓ **blood creatinine & urea**) • **Best results at 5 mg/kg** [1] | [1] [2] || **Heart** (Rat, 15-day study) | 5 mg/kg/day; in 0.5% Avicel solution [3] | • ↓ **Malondialdehyde (MDA)** in serum and myocardium • ↑ **Antioxidant enzyme** values (SOD, GPx) • ↑ **Total antioxidant activity** in serum • **Improved ventricular function** post-I/R [3] [4] | [3] [4] || **Ovary** (Rat, acute study) | 100 & 200 mg/kg; Oral gavage 1 hour before reperfusion [5] | • ↓ **Malondialdehyde (MDA)** (Lipid peroxidation) • ↑ **Antioxidant enzymes** (SOD, Catalase) • ↓ **Myeloperoxidase (MPO)** (neutrophil infiltration) • **Reduced apoptotic & necrotic cell death** in follicles [5] | [5] || **Brain (Cellular)** (BV2 microglia cells) | 0.25, 0.5, 1 μM; Pre-treatment [6] | • ↓ **Pro-inflammatory mediators** (IL-6, TNF-α, iNOS, COX-2) • ↓ **Reactive Oxygen Species (ROS)** • ↓ **Nitric Oxide (NO)** production [6] | [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies used.

In Vivo Rat Model of Kidney I/R Injury

- **Animal Model:** Male Wistar SPF rats (250 ± 10 g) [1].
- **I/R Induction:** Under general anesthesia, a vascular clamp was applied to the left renal artery for **60 minutes of ischemia**, followed by reperfusion for 15 days [1].
- **Pomiferin Treatment:** Administered orally once daily, starting on day 1 after surgery. Doses of **5, 10, and 20 mg/kg** were suspended in 0.5% Avicel solution (microcrystalline cellulose as a placebo control) [1].
- **Sample Collection:** On day 15, blood and urine were collected for biochemical analysis, and kidney tissue was taken for histopathological examination [1].
- **Key Assays:** SOD activity, Glutathione Peroxidase (GSHpx), Total Antioxidant Capacity (AOC), Malondialdehyde (MDA), blood creatinine, and urea [1].

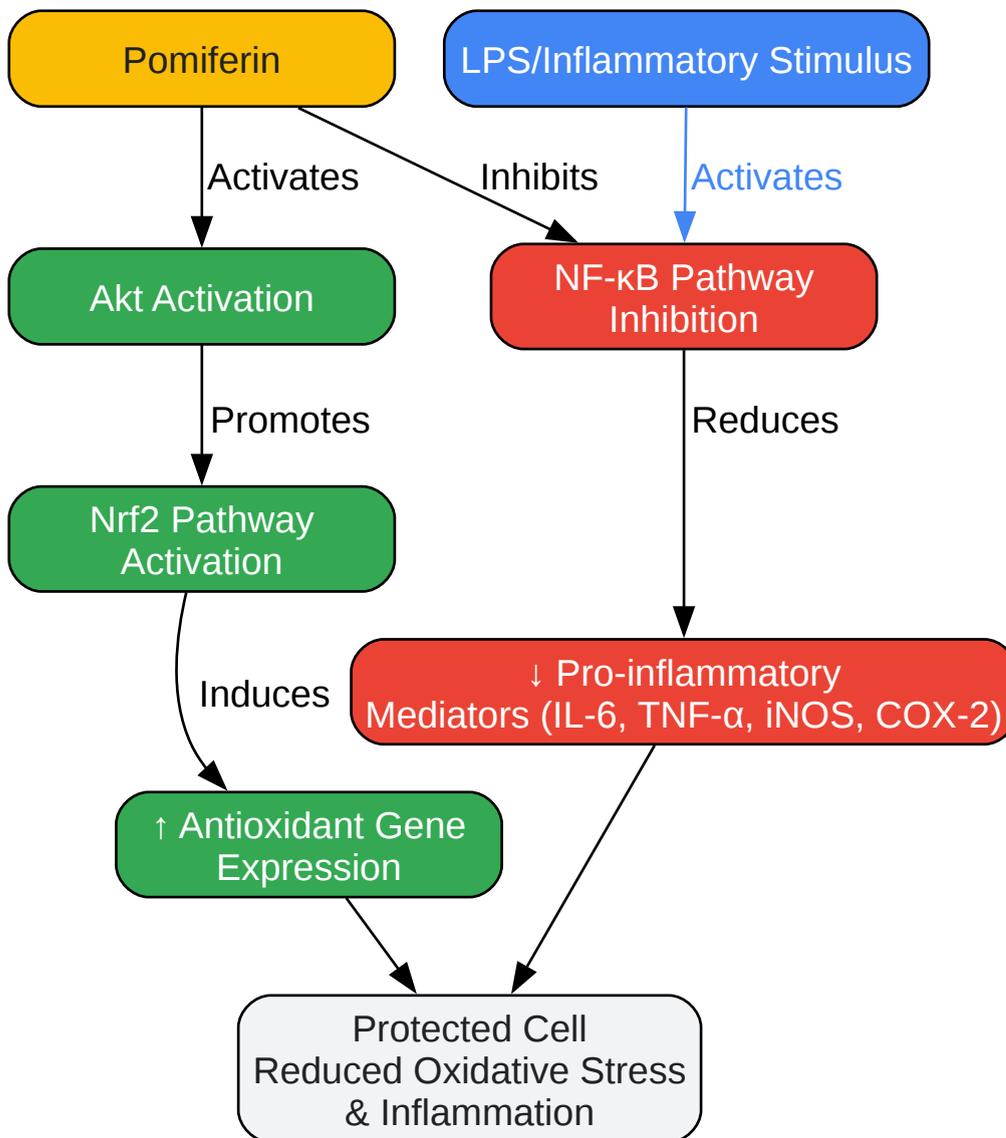
In Vitro Model of Neuroinflammation

- **Cell Line:** BV2 mouse microglial cells [6].
- **Inflammation Induction:** Cells were stimulated with **Lipopolysaccharide (LPS)** at 100-500 ng/mL to mimic a neuroinflammatory response [6].
- **Pomiferin Treatment:** Cells were pre-treated with various concentrations of **pomiferin** (0.25, 0.5, 1 μ M) [6].
- **Key Assays:**
 - **Cell Viability:** CCK-8 assay and LDH release [6].
 - **Oxidative Stress:** Intracellular ROS levels were measured using a fluorescence-based kit [6].
 - **Nitric Oxide:** NO concentration in the supernatant was detected with a dedicated kit [6].
 - **Inflammatory Markers:** mRNA and protein levels of IL-6, TNF- α , iNOS, and COX-2 were analyzed using qPCR and ELISA, respectively [6].
 - **Pathway Analysis:** Protein expression in the Akt/Nrf2 and NF- κ B pathways was examined via Western blot [6].

Mechanisms of Action: Signaling Pathways

The protective effects of **pomiferin** are mediated through the modulation of key cellular signaling pathways, particularly the **activation of antioxidant defenses** and **suppression of inflammation**.

The following diagram illustrates the dual-pathway mechanism through which **pomiferin** exerts its protective effects against I/R injury, based on findings from cellular studies [6].



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As the diagram shows:

- **Antioxidant Effect: Pomiferin** activates the **Akt signaling pathway**, which in turn promotes the activation of the transcription factor **Nrf2**. This leads to the increased expression of various antioxidant genes, boosting the cell's ability to neutralize ROS [6].

- **Anti-inflammatory Effect:** Concurrently, **pomiferin inhibits the NF- κ B pathway**, a primary driver of inflammation. This inhibition results in the reduced production of key pro-inflammatory mediators like **IL-6, TNF- α , iNOS, and COX-2** [6].

Conclusion and Research Implications

Experimental data consistently shows that **pomiferin** is a promising multi-organ protective agent against I/R injury. Its efficacy stems from a dual mechanism of enhancing endogenous antioxidant defenses and suppressing inflammatory responses.

For future research:

- **Dose Optimization:** The most effective dose appears to be organ-dependent, with **5 mg/kg being optimal for kidney and heart**, while **ovary models required higher doses (100-200 mg/kg)** [1] [5].
- **Therapeutic Window:** The compound is effective both as a pre-conditioning agent and when administered after the ischemic event, which is highly relevant for clinical translation [1] [5].
- **Advanced Compound Development:** Research into **copper(II) complexes with pomiferin** suggests a potential strategy to enhance its potency and efficacy, opening a new avenue for drug development [7].

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To cite this document: Smolecule. [pomiferin ischemia-reperfusion injury protection studies].

Smolecule, [2026]. [Online PDF]. Available at:

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